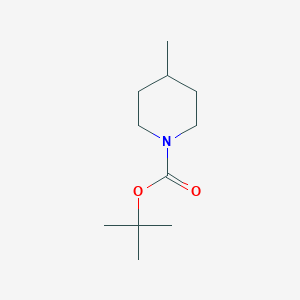

1-Boc-4-Methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-4-Methylpiperidine, also known as Methyl 1-Boc-4-methylpiperidine-4-carboxylate, is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 . It is commonly used in the field of proteomics research .

Synthesis Analysis

The synthesis of 1-Boc-4-Methylpiperidine involves the use of Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol . The mixture is stirred at a temperature of about 25 ℃ for 16 hours . After evaporation to dryness, the residue is partitioned between DCM and brine .

Molecular Structure Analysis

The molecular structure of 1-Boc-4-Methylpiperidine consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The elemental analysis shows that it contains 58.8%-64.1% carbon, 4.8%-5.4% nitrogen, and 9.42% hydrogen .

Chemical Reactions Analysis

1-Boc-4-Methylpiperidine is used as a reagent for deprotection of the amino acid alpha amino group in Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu) . The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis .

Physical And Chemical Properties Analysis

1-Boc-4-Methylpiperidine is a solid substance with a density of 1.129±0.06 g/cm3 . It has a boiling point of 354.3±35.0 °C . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

-

Organic Chemistry

- “1-Boc-4-Methylpiperidine” is used as a building block in organic synthesis . It’s a derivative of piperidine, a six-membered heterocyclic amine. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

-

Pharmaceutical Industry

-

Peptide Synthesis

- “1-Boc-4-Methylpiperidine” is used in Fmoc Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu). It’s used as a reagent for deprotection of the amino acid alpha amino group in SPPS-Fmoc/tBu . The peptide (RRWQWRMKKLG) was simultaneously synthesized using 4-methylpiperidine or piperidine for Fmoc removal reagent .

-

Medicinal Chemistry

-

Drug Design

-

Preparation of 1-Boc-4-methylpiperidine-4-carboxylic acid

- “1-Boc-4-Methylpiperidine” is used in the preparation of "1-Boc-4-methylpiperidine-4-carboxylic acid" . This compound is prepared using raw materials such as Ethanol, Di-tert-butyl dicarbonate, Diisopropylamine, Lithium hydroxide monohydrate, Tetrahydrofuran, Ammonium chloride, Ethyl 4-piperidinecarboxylate, Ethyl acetate, Hydrochloric acid, and Dichloromethane .

-

Synthesis of Methyl 1-Boc-4-methylpiperidine-4-carboxylate

-

Intramolecular and Intermolecular Reactions

-

Synthesis of 1-Boc-4-(4-fluorobenzyl)piperidine

-

Synthesis of 1-Boc-4-(4-bromobenzyl)piperidine

-

Synthesis of 1-Boc-4-(4-chlorobenzyl)piperidine

Safety And Hazards

1-Boc-4-Methylpiperidine is classified as Acute toxicity, Oral (Category 3), H301, Skin irritation (Category 2), H315, Serious eye damage (Category 1), H318, Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

properties

IUPAC Name |

tert-butyl 4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSNJRGXRJNPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462268 |

Source

|

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Methylpiperidine | |

CAS RN |

123387-50-8 |

Source

|

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)